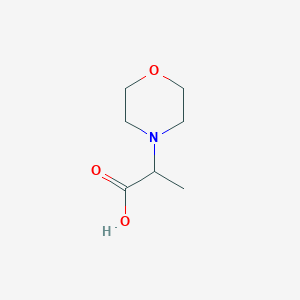

2-Morpholin-4-ylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJKUVSYIGOBAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390002 | |

| Record name | 2-morpholin-4-ylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89895-81-8 | |

| Record name | 2-morpholin-4-ylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89895-81-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Morpholin-4-ylpropanoic Acid and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-morpholin-4-ylpropanoic acid, a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings, experimental protocols, and comparative analysis of the most prevalent synthetic strategies, including the Michael addition and nucleophilic substitution routes. Furthermore, this guide will explore the synthesis of various derivatives, offering insights for researchers, chemists, and professionals in drug development.

Introduction: The Significance of this compound

This compound and its derivatives are heterocyclic compounds that have garnered significant interest in the scientific community. The morpholine moiety, a six-membered heterocycle containing both an ether and a secondary amine functional group, imparts favorable physicochemical properties such as increased water solubility and metabolic stability to parent molecules.[1][2] These characteristics make it a desirable scaffold in the design of novel therapeutic agents and functional materials. The propanoic acid side chain provides a versatile handle for further chemical modifications, allowing for the construction of a diverse library of compounds with a wide range of biological activities and material properties.

Core Synthesis Pathways

The synthesis of this compound can be broadly approached through two primary and highly effective strategies: the Michael addition of morpholine to an acrylate derivative and the nucleophilic substitution of a 2-halopropanoic acid with morpholine.

Pathway A: Michael Addition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a robust and atom-economical method for the formation of carbon-heteroatom bonds.[3] In the context of synthesizing this compound, morpholine acts as the nucleophilic Michael donor, and an acrylic acid derivative serves as the Michael acceptor.

The reaction is typically catalyzed by a base, which deprotonates the morpholine nitrogen, enhancing its nucleophilicity. The resulting morpholide anion then attacks the β-carbon of the acrylate, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the desired 2-morpholin-4-ylpropanoate ester, which can then be hydrolyzed to the carboxylic acid. The general mechanism is depicted below.

Figure 1: Generalized workflow for the Michael addition pathway.

The following protocol is a representative example for the synthesis of this compound via Michael addition.

Materials:

-

Morpholine

-

Methyl acrylate

-

Methanol

-

Sodium methoxide (catalytic amount)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for hydrolysis)

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.0 eq) in methanol.

-

Initiation: Add a catalytic amount of sodium methoxide to the solution and stir for 10 minutes at room temperature.

-

Addition of Michael Acceptor: Slowly add methyl acrylate (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid. Extract the product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-morpholin-4-ylpropanoate.

-

Hydrolysis: To the crude ester, add a solution of sodium hydroxide (2.0 eq) in water/methanol. Heat the mixture to reflux until the ester is fully consumed (monitored by TLC).

-

Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The product may precipitate out of solution. If not, extract with a suitable organic solvent. The product can be further purified by recrystallization.

| Parameter | Conditions | Expected Yield | Purity |

| Solvent | Methanol, Ethanol, or aprotic solvents like THF | Good to Excellent | High |

| Catalyst | Weak bases (e.g., triethylamine) or strong bases (e.g., sodium methoxide) | > 80% | > 95% after purification |

| Temperature | Room temperature to reflux | Dependent on reactants and catalyst | - |

| Reaction Time | 2 - 24 hours | - | - |

Pathway B: Nucleophilic Substitution

Another widely employed method for the synthesis of this compound is the nucleophilic substitution of a suitable leaving group at the α-position of a propanoic acid derivative with morpholine. 2-Bromopropanoic acid is a common and effective starting material for this transformation.

This reaction proceeds via a classic SN2 mechanism. Morpholine, acting as the nucleophile, attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion in a single concerted step. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, thus driving the reaction to completion.

Figure 2: Generalized workflow for the nucleophilic substitution pathway.

The following protocol outlines a general procedure for the synthesis of this compound via nucleophilic substitution.

Materials:

-

2-Bromopropanoic acid

-

Morpholine

-

Potassium carbonate

-

Acetonitrile or Dimethylformamide (DMF)

-

Hydrochloric acid (for workup)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a solution of 2-bromopropanoic acid (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

-

Addition of Nucleophile: Add morpholine (1.2 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in water and wash with ethyl acetate to remove any non-polar impurities. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3.

-

Isolation: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the desired product. Further purification can be achieved by recrystallization or column chromatography.

| Parameter | Conditions | Expected Yield | Purity |

| Solvent | Polar aprotic solvents (e.g., Acetonitrile, DMF) | Good to Excellent | High |

| Base | Inorganic bases (e.g., K₂CO₃, NaHCO₃) | > 75% | > 95% after purification |

| Temperature | 50 °C to reflux | - | - |

| Reaction Time | 4 - 12 hours | - | - |

Synthesis of Derivatives

The carboxylic acid functionality of this compound serves as a versatile starting point for the synthesis of a wide array of derivatives, including esters, amides, and more complex heterocyclic systems.

Esterification

Ester derivatives can be readily prepared via Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).

Amide Formation

Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine using a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Synthesis of Hydrazides

The corresponding hydrazide can be synthesized from the ester derivative by reaction with hydrazine hydrate.[4] This hydrazide is a key intermediate for the synthesis of various five-membered heterocycles like 1,2,4-triazoles and 1,3,4-oxadiazoles.

Figure 3: Synthetic pathways to key derivatives of this compound.

Characterization

The synthesized this compound and its derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure and confirming the presence of the morpholine and propanoic acid moieties.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carboxylic acid C=O and O-H stretches.

-

Melting Point: A sharp melting point is indicative of a pure crystalline solid.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Conclusion

This technical guide has detailed the primary synthetic routes to this compound and its derivatives. Both the Michael addition and nucleophilic substitution pathways offer efficient and reliable methods for the synthesis of the core molecule. The choice between these pathways will often depend on the availability of starting materials and the desired scale of the reaction. The versatile carboxylic acid handle allows for the straightforward synthesis of a diverse range of derivatives, making this compound a valuable building block for further research and development in medicinal chemistry and material science.

References

2-Morpholin-4-ylpropanoic acid CAS number and molecular structure.

An In-depth Technical Guide to 2-Morpholin-4-ylpropanoic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with this compound. It moves beyond basic data to provide actionable insights into its chemical properties, synthesis, applications, and safe handling, grounded in established scientific principles.

Section 1: Core Molecular Identity and Physicochemical Characteristics

This compound is a carboxylic acid derivative featuring a morpholine ring, a structural motif frequently employed in medicinal chemistry to enhance pharmacokinetic properties such as solubility and metabolic stability. The compound is most commonly available and studied as its hydrochloride salt, which improves handling and stability.

Chemical Identifiers

It is critical to distinguish between the free acid and its hydrochloride salt, as they are often referenced interchangeably but possess distinct CAS numbers and properties.

| Identifier | This compound | (2S)-2-Morpholin-4-ylpropanoic acid hydrochloride |

| CAS Number | 89895-81-8[1] | 237427-96-2[2][3] |

| Molecular Formula | C₇H₁₃NO₃ | C₇H₁₄ClNO₃[2] |

| Molecular Weight | 159.18 g/mol [1] | 195.64 g/mol [2] |

| IUPAC Name | This compound | (2S)-2-morpholin-4-ylpropanoic acid;hydrochloride[2] |

| Common Synonyms | (S)-2-Morpholinopropanoic Acid | (S)-2-Morpholin-4-yl-propionic acid hydrochloride[2][4] |

Molecular Structure

The structure consists of a propanoic acid backbone where the nitrogen atom of a morpholine ring is attached to the alpha-carbon (C2).

Caption: 2D structure of this compound.

Computed Physicochemical Properties

The following table summarizes key computed properties that are predictive of the molecule's behavior in biological and chemical systems. These properties are essential for computational modeling in drug discovery.

| Property | Value (for Hydrochloride Salt) | Source |

| Molecular Weight | 195.64 g/mol | PubChem[2] |

| XLogP3 | -2.0 | PubChem[5] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Exact Mass | 195.0662210 Da | PubChem[2] |

| Topological Polar Surface Area | 49.8 Ų | PubChem[2] |

Section 2: Synthesis and Spectroscopic Characterization

While specific, peer-reviewed synthesis protocols for this compound are not widely published, its structure suggests a straightforward synthetic strategy based on established organic chemistry reactions.

Plausible Synthetic Pathway: Nucleophilic Substitution

A logical and common approach to synthesizing this molecule is through the nucleophilic substitution of a suitable 2-halopropanoic acid derivative with morpholine.

Caption: Conceptual workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Reactants: 2-Bromopropanoic acid is chosen as the electrophile due to the good leaving group nature of the bromide ion. Morpholine acts as the nucleophile.

-

Solvent & Base: A polar aprotic solvent like acetonitrile (ACN) is ideal for Sₙ2 reactions. A non-nucleophilic base, such as potassium carbonate, is required to neutralize the hydrobromic acid byproduct, driving the reaction to completion without competing with the morpholine nucleophile.

-

Purification: The product, being an amino acid, is zwitterionic and polar. Purification would likely involve crystallization or column chromatography on a polar stationary phase like silica gel.

Expected Spectroscopic Profile

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton environment.[7][8]

-

-COOH Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

Morpholine Protons (-O-CH₂- and -N-CH₂-): Two multiplets, likely between 2.5 and 4.0 ppm. The protons adjacent to the oxygen will be further downfield than those adjacent to the nitrogen.

-

Propanoic Acid Backbone (-CH- and -CH₃): A quartet for the methine (-CH) proton and a doublet for the methyl (-CH₃) protons, demonstrating spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR will provide information on the carbon skeleton.

-

Carbonyl Carbon (-C=O): A signal in the highly deshielded region, typically >170 ppm.

-

Morpholine Carbons: Two distinct signals for the carbons adjacent to oxygen and nitrogen, usually in the 45-70 ppm range.

-

Aliphatic Carbons (-CH- and -CH₃): Signals in the upfield region (<50 ppm).

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the molecular weight of the compound (159.18 for the free acid).[9] Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and cleavage of the morpholine ring.

Section 3: Applications in Drug Development and Research

The morpholine moiety is a privileged scaffold in medicinal chemistry, valued for imparting favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This compound serves as a valuable building block for creating more complex molecules with therapeutic potential.

Scaffold for Novel Therapeutics

This compound can be considered a starting point or fragment for the development of novel chemical entities (NCEs). The carboxylic acid group provides a convenient handle for chemical modification, such as amide bond formation, allowing for its conjugation to other molecules.

Caption: Role as a versatile scaffold in drug discovery pipelines.

While direct biological activity data for this compound is sparse, related structures offer compelling evidence of its potential. For instance, other quinoline and morpholine derivatives have shown promise as anti-inflammatory, anti-cancer, and antimicrobial agents.[10][11] The morpholine ring is a key component in approved drugs like the kinase inhibitor Gefitinib and the antibiotic Linezolid, highlighting its value. Furthermore, amino acids are increasingly used in prodrug design to improve solubility and target specific amino acid transporters that are often overexpressed in cancer cells.[12]

Use in Biochemical and Proteomics Research

As a modified amino acid, this compound could be used in proteomics research or as a tool to probe the substrate specificity of enzymes and transport proteins.[1] Its unique structure may allow it to act as a competitive inhibitor or a molecular probe in various biological assays.

Section 4: Safety, Handling, and Storage

Proper handling of this compound and its salts is imperative to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[13][14]

Hazard Identification (GHS Classification)

The compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Skin Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2A/1): Causes serious eye irritation or damage.[2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Facilities should be equipped with an eyewash station.[13]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[13]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[13]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[13]

Storage

-

Keep container tightly closed in a dry and well-ventilated place.

-

The hydrochloride salt can be hygroscopic; store accordingly, away from moisture.

References

- 1. scbt.com [scbt.com]

- 2. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 237427-96-2|(S)-2-Morpholin-4-yl-propionic acid hydrochloride|BLD Pharm [bldpharm.com]

- 4. (S)-2-Morpholin-4-yl-propionic acid hydrochloride – Juvenus Drugs [juvenusdrugs.com]

- 5. 2-(2-Methylmorpholin-4-yl)propanoic acid | C8H15NO3 | CID 22030116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Propanoic acid, 2-methyl- [webbook.nist.gov]

- 10. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy 2-(Quinolin-4-yl)propanoic acid [smolecule.com]

- 12. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aksci.com [aksci.com]

- 14. assets.greenbook.net [assets.greenbook.net]

2-Morpholin-4-ylpropanoic Acid: A Scoping Review and Investigational Roadmap for a Privileged Scaffold

Abstract

2-Morpholin-4-ylpropanoic acid represents a molecule of significant interest within the drug discovery landscape, primarily due to the convergence of two key structural motifs: the morpholine ring and a propanoic acid moiety. While direct and extensive biological characterization of this specific compound remains limited in publicly accessible literature, its constituent parts are hallmarks of numerous clinically successful therapeutic agents. This technical guide provides a comprehensive analysis of the potential biological activities and mechanisms of action for this compound. By dissecting the known pharmacological roles of its structural components and examining data from its close chemical analogs, we establish a compelling rationale for its investigation. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining a logical, step-by-step experimental workflow to unlock the therapeutic potential of this promising chemical entity.

Introduction: The Rationale for Investigation

In the quest for novel therapeutics, the strategic combination of well-characterized pharmacophores into a single molecular entity is a time-honored approach to drug design. This compound is a prime example of this strategy. It features a morpholine ring, a privileged scaffold known to impart favorable pharmacokinetic properties and engage in a wide array of biological interactions.[1][2] This is coupled with a propanoic acid functional group, a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs).[3]

The absence of extensive research on this compound itself presents a unique opportunity. It is a relatively unexplored chemical space with a strong theoretical foundation for potential bioactivity. This guide will, therefore, serve two primary purposes: first, to synthesize the existing, albeit indirect, evidence to build a case for its potential therapeutic applications, and second, to provide a detailed, actionable roadmap for its systematic investigation.

Deconstructing the Scaffold: Predicted Biological Relevance

The potential bioactivity of this compound can be inferred from the established roles of its two primary structural components.

The Morpholine Moiety: A Versatile Pharmacophore

The morpholine ring is a heterocyclic amine that is a common feature in a multitude of approved drugs. Its prevalence is due to several beneficial properties it can confer upon a molecule:

-

Improved Physicochemical Properties: The morpholine group can increase the aqueous solubility and metabolic stability of a compound, enhancing its drug-like properties.

-

Broad Bioactivity: Morpholine derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory activities.[1][2]

-

Pharmacokinetic Anchor: Its ability to form hydrogen bonds and its defined conformational geometry allow it to serve as a potent anchor for binding to various biological targets.

The Propanoic Acid Moiety: A Link to Anti-Inflammatory and Neurological Activity

The propanoic acid group is another highly significant pharmacophore.

-

NSAID Activity: It is the defining feature of the "profen" class of NSAIDs, such as ibuprofen and naproxen. These drugs primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[3]

-

Neurological Roles: Propanoic acid derivatives are also being investigated for their roles in the central nervous system. For instance, a close analog, 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride, has been studied for its potential as a modulator of glutamate receptors, which are pivotal in synaptic plasticity and cognitive functions.[4]

Table 1: Summary of Potential Biological Activities

| Structural Moiety | Known Biological Roles | Potential Implication for this compound |

| Morpholine | Anticancer, Anti-inflammatory, Antimicrobial, Improved Pharmacokinetics | Could serve as a scaffold for developing new agents in these therapeutic areas; may possess favorable drug-like properties. |

| Propanoic Acid | Anti-inflammatory (COX inhibition), Neurological modulation | Potential for direct anti-inflammatory activity; could be a candidate for investigating neurological disorders. |

An Investigational Roadmap: Proposed Experimental Workflows

Given the lack of direct biological data, a structured, hypothesis-driven experimental approach is essential. The following sections outline a comprehensive plan to elucidate the biological activity and mechanism of action of this compound.

Phase 1: Foundational In Vitro Profiling

The initial phase focuses on broad-spectrum screening to identify the primary biological effects of the compound.

Rationale: Before exploring specific activities, it is crucial to determine the compound's general toxicity profile to establish a safe therapeutic window for further experimentation.

Methodology:

-

Cell Lines: A panel of representative human cell lines should be used, including a normal cell line (e.g., HEK293) and various cancer cell lines (e.g., HepG2, MCF-7, A549).

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

Viability Assay: Cell viability is assessed using a standard MTT or PrestoBlue assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line at each time point.

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Rationale: Based on the propanoic acid moiety, a primary hypothesis is that the compound may possess anti-inflammatory properties via COX inhibition.

Methodology:

-

Assay Kits: Commercially available COX-1 and COX-2 inhibitor screening kits are utilized.

-

Procedure: The assays are performed according to the manufacturer's instructions, testing a range of concentrations of this compound.

-

Controls: A known non-selective COX inhibitor (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) are used as positive controls.

-

Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are determined, and the selectivity index (COX-1 IC50 / COX-2 IC50) is calculated.

Rationale: Drawing from the findings on its methylated derivative, the compound should be screened for activity at glutamate receptors.[4]

Methodology:

-

Receptor Binding Assays: Radioligand binding assays are conducted using cell membranes expressing different glutamate receptor subtypes (e.g., NMDA, AMPA, kainate).

-

Functional Assays: Electrophysiology (e.g., patch-clamp) or calcium imaging assays are performed on primary neuronal cultures or cell lines expressing glutamate receptors to assess the compound's effect on receptor activation and signaling.

-

Data Analysis: The binding affinity (Ki) and functional potency (EC50 or IC50) are determined for each receptor subtype.

Phase 2: Mechanism of Action Elucidation

If promising activity is observed in Phase 1, the next step is to delve deeper into the underlying molecular mechanisms.

Caption: A multi-pronged approach to elucidating the mechanism of action.

Phase 3: In Vivo Efficacy Studies

Positive in vitro results must be validated in relevant animal models.

Rationale: To confirm the anti-inflammatory potential in a physiological context.

Methodology:

-

Model: Carrageenan-induced paw edema in mice or rats.

-

Administration: this compound is administered orally or intraperitoneally at various doses prior to carrageenan injection.

-

Measurement: Paw volume is measured at different time points post-carrageenan injection.

-

Analysis: The percentage inhibition of edema is calculated and compared to a vehicle control and a positive control (e.g., ibuprofen).

Rationale: To explore the potential neurological effects in a relevant disease model.

Methodology:

-

Model: Chronic constriction injury (CCI) of the sciatic nerve in rats.

-

Administration: The compound is administered daily following the CCI surgery.

-

Behavioral Testing: Mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) are assessed.

-

Analysis: The withdrawal thresholds are compared between treated, sham, and vehicle groups.

Synthesis and Chemical Properties

The synthesis of this compound is achievable through standard organic chemistry techniques, typically involving the nucleophilic substitution of a 2-halopropanoic acid derivative with morpholine. The resulting compound is a white to off-white solid with good solubility in polar organic solvents.

Table 2: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C7H13NO3 | PubChem |

| Molecular Weight | 159.18 g/mol | PubChem |

| XLogP3 | -1.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Conclusion and Future Directions

This compound stands at the intersection of known pharmacophores, making it a molecule of high potential interest for drug discovery. While direct evidence of its biological activity is currently sparse, a strong deductive case can be made for its potential as an anti-inflammatory and/or a neuromodulatory agent. The experimental roadmap detailed in this guide provides a clear and logical path forward for its comprehensive evaluation.

The true value of this compound may lie not only in its own potential bioactivity but also in its utility as a versatile scaffold for the development of more complex and potent derivatives. Future work should focus on executing the proposed investigational plan and, in parallel, exploring the synthesis of a library of related compounds to conduct a thorough structure-activity relationship (SAR) study. Such a program would systematically unlock the therapeutic potential of this promising chemical family.

References

A Comprehensive Review for Researchers and Drug Development Professionals

An In-depth Technical Guide to 2-Morpholin-4-ylpropanoic Acid and Its Derivatives: Synthesis, Properties, and Therapeutic Potential

The morpholine moiety is a privileged scaffold in medicinal chemistry, renowned for conferring favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates.[1] This guide provides a detailed review of the existing literature on this compound and its closely related derivatives, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the synthesis, chemical characteristics, and burgeoning biological applications of this class of compounds.

Chemical Identity and Physicochemical Properties

This compound is a carboxylic acid derivative characterized by a morpholine ring attached to a propanoic acid backbone. The core structure's simplicity allows for a wide range of substitutions, leading to a diverse family of related molecules with distinct properties.

Core Structure and Key Derivatives

The foundational structure is this compound. However, the scientific literature more frequently describes its derivatives, which include:

-

Methylated Analogs: Such as 2-(2-Methylmorpholin-4-yl)propanoic acid, which introduces a methyl group on the morpholine ring.[2]

-

Isomers and Positional Variants: For example, 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride, where the morpholine and methyl groups are at different positions on the propanoic acid chain.[3]

-

Enantiomers: The stereochemistry at the chiral center of the propanoic acid is crucial for biological activity, with specific enantiomers like (2S)-2-(morpholin-4-yl)propanoic acid often being the focus of research.[4][5]

-

Aromatic and Amino-Substituted Derivatives: Compounds like 2-(Morpholin-4-yl)-3-phenylpropanoic acid and (2S)-2-Amino-3-(4-morpholin-4-ylphenyl)propanoic acid incorporate larger functional groups, expanding their potential biological interactions.[6][7]

Physicochemical Data Summary

The following table summarizes the key computed physicochemical properties of this compound and some of its notable derivatives. These properties are crucial for predicting the pharmacokinetic behavior of these compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) | Reference |

| 2-(2-Methylmorpholin-4-yl)propanoic acid | C8H15NO3 | 173.21 | -0.2 | 49.8 | [2] |

| (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | 195.64 | - | 49.8 | [4] |

| 2-(Morpholin-4-yl)-3-phenylpropanoic acid | C13H17NO3 | 235.28 | -0.8 | 49.8 | [6] |

Synthesis and Methodologies

The synthesis of this compound derivatives typically involves standard organic chemistry reactions. While specific protocols for the parent compound are not extensively detailed in the public domain, general methods for creating similar structures can be inferred from the synthesis of related morpholine-diones and other N-substituted propanoic acids.

General Synthetic Approach

A common strategy for synthesizing N-substituted amino acids involves the reaction of an amino acid or its precursor with a suitable electrophile. For morpholine-containing propanoic acids, this could involve the reaction of a 2-halopropanoic acid derivative with morpholine.

The synthesis of related morpholine-2,5-diones from amino acids provides a well-documented two-step process that can be conceptually adapted.[8] This involves:

-

Reaction of an amino acid with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid intermediate.

-

Intramolecular cyclization to form the morpholine-dione ring.

For the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, a key step is the reaction of a heterocyclic amide with an acrylic acid derivative.[9] This highlights a potential route for N-alkylation of morpholine with a propanoic acid backbone.

Example Experimental Protocol: Synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides

While not a direct synthesis of this compound, the following protocol for a related compound illustrates the chemical principles involved in forming the amide bond, which is a key step in creating more complex derivatives.[9]

Method: DCC Coupling

-

Dissolve 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid (10 mmol) in 25 mL of dry acetonitrile.

-

To this solution, add N-hydroxysuccinimide (NHS) (10.0 mmol), dicyclohexylcarbodiimide (DCC) (10.0 mmol), and the desired amine (e.g., morpholine) (10.0 mmol).

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 12 hours.

-

Filter the resulting precipitate (dicyclohexylurea).

-

Evaporate the filtrate under reduced pressure to obtain the crude product, which can then be purified by crystallization.

Caption: Workflow for DCC coupling to synthesize N-alkyl-propanamides.

Biological Activities and Therapeutic Potential

While dedicated studies on the biological effects of this compound are limited, the broader class of morpholine derivatives exhibits a wide range of pharmacological activities.[1][10] These provide a strong rationale for the investigation of this particular compound and its analogs.

Neuropharmacology

Research into 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride indicates its potential as a modulator of neurotransmitter systems, specifically glutamate receptors.[3] This modulation can influence synaptic plasticity and cognitive functions, suggesting that this class of compounds could be valuable for investigating treatments for neurological disorders such as epilepsy and neurodegenerative diseases.[3] Interaction studies often employ techniques like radiolabeled binding assays and electrophysiological recordings to elucidate these effects.[3]

Anticancer Activity

The morpholine scaffold is present in several approved anticancer drugs.[11] For instance, derivatives of 2-morpholino-4-anilinoquinoline have demonstrated potent cytotoxic activity against liver cancer (HepG2) cells by inducing cell cycle arrest.[11] Similarly, certain quinolin-2-one derivatives have shown significant cytotoxicity against breast cancer (MCF-7) cells and potent inhibition of the epidermal growth factor receptor (EGFR).[9] These findings suggest that this compound could serve as a building block for the development of novel anticancer agents.

Caption: Potential anticancer mechanisms of morpholine derivatives.

Antimicrobial Properties

Novel Schiff bases of 4-(4-aminophenyl)-morpholine have been synthesized and screened for antibacterial and antifungal activities, with some compounds showing significant potency against a range of microorganisms.[1] This highlights the potential for morpholine-containing structures to be developed into new antimicrobial agents.

Future Directions and Conclusion

This compound and its derivatives represent a promising area for further research and development. The existing literature on the broader family of morpholine-containing compounds strongly suggests that this specific chemical scaffold holds significant therapeutic potential across various disease areas, including neurodegenerative disorders, cancer, and infectious diseases.

Future research should focus on:

-

Developing and optimizing synthetic routes to produce a wider variety of this compound derivatives with diverse substitutions.

-

Systematic screening of these compounds for a range of biological activities, including their effects on key cellular targets like kinases, receptors, and enzymes.

-

In-depth mechanistic studies to elucidate the structure-activity relationships and modes of action of the most promising lead compounds.

-

Preclinical evaluation of lead candidates in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(2-Methylmorpholin-4-yl)propanoic acid | C8H15NO3 | CID 22030116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride | 1052522-32-3 [smolecule.com]

- 4. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-2-Morpholin-4-yl-propionic acid hydrochloride – Juvenus Drugs [juvenusdrugs.com]

- 6. 2-(Morpholin-4-yl)-3-phenylpropanoic acid | C13H17NO3 | CID 5191522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Morpholin-4-ylpropanoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Morpholin-4-ylpropanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering in-depth analysis and interpretation for researchers and scientists. Furthermore, this guide outlines detailed, field-proven methodologies for the acquisition of such spectroscopic data, ensuring scientific integrity and reproducibility. Visualizations of the molecular structure and key spectroscopic correlations are provided to facilitate a deeper understanding of the compound's chemical architecture.

Introduction

This compound is a substituted amino acid derivative incorporating a morpholine ring, a common scaffold in medicinal chemistry known to enhance pharmacokinetic properties. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development settings. This guide serves as a centralized resource for the predicted spectroscopic data and the underlying principles for their interpretation and experimental acquisition.

Molecular Structure and Key Features

This compound possesses a chiral center at the alpha-carbon of the propanoic acid moiety. The morpholine ring is attached via a nitrogen atom to this chiral center. The presence of a carboxylic acid group, a tertiary amine within the morpholine ring, and various aliphatic protons gives rise to a distinct spectroscopic fingerprint.

C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.5,1!"]; N4 [label="N", pos="2.5,2.5!"]; C5 [label="C", pos="1.5,3.5!"]; C6 [label="C", pos="0,3.5!"]; O7 [label="O", pos="-1,2.5!"]; C8 [label="C", pos="-1,1!"]; C9 [label="C", pos="-2.5,1!"]; O10 [label="O", pos="-3.5,0!"]; O11 [label="OH", pos="-3,-0.5!"]; H1 [label="H", pos="-0.5,-0.5!"]; H2 [label="H", pos="1.8,-0.5!"]; H3 [label="H", pos="1.2,-0.5!"]; H4 [label="H", pos="3,0.7!"]; H5 [label="H", pos="2,1.3!"]; H6 [label="H", pos="3,3.8!"]; H7 [label="H", pos="1.2,3.8!"]; H8 [label="H", pos="-0.5,3.8!"]; H9 [label="H", pos="-1.5,0.7!"]; H10 [label="H3", pos="-1.5, -0.5!"];

C1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- O7; O7 -- C1; C1 -- C8; C8 -- C9; C9 -- O10; C9 -- O11; C1 -- H1; C2 -- H2; C2 -- H3; C3 -- H4; C3 -- H5; C5 -- H6; C6 -- H7; C6 -- H8; C8 -- H9; C8 -- H10;

label="this compound"; fontsize=12; }

Caption: Molecular structure of this compound.Predicted Spectroscopic Data

Due to the limited availability of experimentally acquired spectra in public databases, the following data has been generated using validated in silico prediction models. These predictions serve as a robust reference for experimental work.

¹H NMR Spectroscopy (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the propanoic acid backbone and the morpholine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | Doublet | 3H | CH₃ (propanoic acid) |

| ~2.5-2.7 | Multiplet | 4H | CH₂-N (morpholine) |

| ~3.20 | Quartet | 1H | CH (propanoic acid) |

| ~3.70 | Triplet | 4H | CH₂-O (morpholine) |

| ~10-12 | Broad Singlet | 1H | COOH |

Interpretation Insights:

-

The methyl group protons on the propanoic acid chain appear as a doublet due to coupling with the adjacent methine proton.

-

The methine proton, in turn, is split into a quartet by the three protons of the methyl group.

-

The morpholine protons adjacent to the nitrogen are expected to be deshielded compared to those adjacent to the oxygen, appearing at a lower field. The protons on the carbons adjacent to the oxygen will appear as a triplet, while those adjacent to the nitrogen will likely be a more complex multiplet.[1]

-

The carboxylic acid proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy (125 MHz, CDCl₃)

The carbon NMR spectrum provides key information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | CH₃ (propanoic acid) |

| ~53 | CH₂-N (morpholine) |

| ~65 | CH (propanoic acid) |

| ~67 | CH₂-O (morpholine) |

| ~175 | COOH |

Interpretation Insights:

-

The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field.

-

The carbons of the morpholine ring adjacent to the electronegative oxygen and nitrogen atoms are also deshielded, with the carbon adjacent to oxygen typically appearing at a slightly lower field.

-

The aliphatic carbons of the propanoic acid backbone appear at the highest field.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic vibrational modes of the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1710 | Strong | C=O stretch (carboxylic acid dimer) |

| 1115 | Strong | C-O-C stretch (ether in morpholine) |

| 1200-1300 | Medium | C-N stretch (tertiary amine) |

Interpretation Insights:

-

A very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer, is a key diagnostic feature.

-

The strong carbonyl (C=O) absorption around 1710 cm⁻¹ further confirms the presence of the carboxylic acid group.

-

The strong C-O-C stretching vibration from the morpholine ring is expected around 1115 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Predicted Relative Abundance | Assignment |

| 159.09 | ~60% | [M]⁺ (Molecular Ion) |

| 114.08 | ~100% | [M - COOH]⁺ |

| 86.06 | ~80% | [Morpholine-CH₂]⁺ |

| 56.05 | ~40% | [C₃H₆N]⁺ |

Interpretation Insights:

-

The molecular ion peak is expected at an m/z of 159, corresponding to the molecular weight of the compound (C₇H₁₃NO₃)[2].

-

A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (mass 45), leading to a prominent peak at m/z 114.

-

Fragmentation of the morpholine ring is also expected, leading to characteristic ions.

M [label="[M]⁺\nm/z = 159"]; F1 [label="[M - COOH]⁺\nm/z = 114"]; F2 [label="[Morpholine-CH₂]⁺\nm/z = 86"];

M -> F1 [label="- COOH"]; M -> F2 [label="- C₂H₅O₂"]; }

Caption: Predicted major fragmentation pathways in EI-MS.Experimental Protocols

The following protocols are provided as a guide for the acquisition of high-quality spectroscopic data for this compound and similar small molecules.

Synthesis of this compound

A representative synthesis involves the nucleophilic substitution of a suitable leaving group on a propanoic acid derivative with morpholine.

Materials:

-

2-Bromopropanoic acid

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-bromopropanoic acid (1 eq.) in acetonitrile, add potassium carbonate (2.5 eq.) and morpholine (1.2 eq.).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted morpholine.

-

Acidify the aqueous layer to pH 2-3 with concentrated HCl.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

Acquisition Parameters (¹H NMR):

-

Spectrometer: 500 MHz

-

Pulse Program: Standard single-pulse (zg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16-32

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 3-4 seconds

-

Spectral Width: 12-16 ppm

Acquisition Parameters (¹³C NMR):

-

Spectrometer: 125 MHz

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Spectral Width: 200-240 ppm

ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for solid and liquid samples requiring minimal sample preparation.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Clean the crystal thoroughly after the measurement.

Direct Infusion Mass Spectrometry

Direct infusion is a rapid method for introducing a liquid sample directly into the mass spectrometer without chromatographic separation.

Procedure:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Infuse the sample solution into the mass spectrometer's ion source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over the desired m/z range.

-

Optimize ion source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound based on robust in silico predictions. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for the identification and characterization of this compound. The included experimental protocols offer practical guidance for obtaining high-quality spectroscopic data, ensuring reproducibility and scientific rigor in research and development applications.

References

The Morpholine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide on the Therapeutic Applications of Morpholine-Containing Compounds

Executive Summary

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its pKa, water solubility, and metabolic stability, make it an attractive scaffold for the development of novel therapeutics. This technical guide provides an in-depth analysis of the diverse therapeutic applications of morpholine-containing compounds, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. Through a detailed examination of key approved drugs—Gefitinib in oncology, Linezolid in infectious diseases, and Reboxetine in central nervous system (CNS) disorders—this guide offers researchers, scientists, and drug development professionals a comprehensive resource to leverage the full potential of the morpholine motif in their own research endeavors.

Introduction: The Versatility of the Morpholine Moiety

The morpholine heterocycle is a cornerstone in the design of bioactive molecules, appearing in a vast number of approved and experimental drugs.[1] Its prevalence is not coincidental; the morpholine ring confers several advantageous properties to a molecule. The nitrogen atom provides a basic center that can be readily protonated at physiological pH, enhancing aqueous solubility, while the oxygen atom can act as a hydrogen bond acceptor.[2] This combination of features allows for a fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.[3] The morpholine ring is also relatively resistant to metabolic degradation, particularly oxidation of the morpholine ring, which can lead to improved in vivo stability.[4]

From a synthetic standpoint, the morpholine scaffold is readily accessible and can be incorporated into larger molecules through a variety of well-established chemical transformations.[5] This synthetic tractability, coupled with its favorable biological properties, has led to the exploration of morpholine derivatives across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[6][7]

Anticancer Applications: Targeting Kinase Signaling with Morpholine Derivatives

A significant number of morpholine-containing compounds have demonstrated potent anticancer activity, often by targeting key signaling pathways involved in cell proliferation and survival.[8] The morpholine moiety can play a crucial role in binding to the active site of kinases, a class of enzymes frequently dysregulated in cancer.[3]

Case Study: Gefitinib (Iressa®) - An EGFR Tyrosine Kinase Inhibitor

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[9][10] The morpholine group in Gefitinib is a key contributor to its pharmacological profile.

Mechanism of Action: Gefitinib competitively and reversibly binds to the adenosine triphosphate (ATP) binding site within the intracellular tyrosine kinase domain of EGFR.[9][11] This inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.[12][13] The ultimate effect is the induction of apoptosis in cancer cells that are dependent on EGFR signaling.[9]

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Structure-Activity Relationship (SAR) of Morpholine-Containing Anticancer Agents

The substitution pattern on the morpholine ring and the rest of the molecule significantly impacts the anticancer activity. The following table summarizes the IC50 values of several morpholine-containing compounds against various cancer cell lines, illustrating key SAR trends.

| Compound ID | R Group (Substitution) | Cancer Cell Line | IC50 (µM) | Reference |

| AK-3 | N,N-dimethylamine | A549 (Lung) | 10.38 ± 0.27 | [9][14] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [9][14] | ||

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [9][14] | ||

| AK-10 | 3,4,5-trimethoxyphenyl | A549 (Lung) | 8.55 ± 0.67 | [9][14] |

| MCF-7 (Breast) | 3.15 ± 0.23 | [9][14] | ||

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [9][14] | ||

| 10e | 3,5-bis(trifluoromethyl)phenyl | A549 (Lung) | 0.033 ± 0.003 | [5] |

| MDA-MB-231 (Breast) | 0.63 ± 0.02 | [5] | ||

| 10h | 3,5-bis(trifluoromethyl)phenyl | MCF-7 (Breast) | 0.087 ± 0.007 | [5] |

| M5 | Methoxy-substituted | MDA-MB-231 (Breast) | 81.92 | [10] |

Key SAR Insights:

-

Electron-withdrawing groups, such as trifluoromethyl, on the aromatic ring appended to the core structure can significantly enhance cytotoxic activity.[5]

-

The nature and position of substituents on the phenyl ring play a crucial role in determining the potency and selectivity against different cancer cell lines.[9][14]

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a morpholine-containing compound against EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine triphosphate (ATP)

-

Test compound (e.g., Gefitinib)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, then dilute further in kinase buffer.

-

In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

-

Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be near its Km for EGFR.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kinase assay system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Antibacterial Applications: Halting Protein Synthesis with Morpholine Derivatives

The emergence of multidrug-resistant bacteria has created an urgent need for new antibiotics with novel mechanisms of action. The morpholine ring is a key component of the oxazolidinone class of antibiotics.

Case Study: Linezolid (Zyvox®) - A Protein Synthesis Inhibitor

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][4]

Mechanism of Action: Linezolid inhibits bacterial protein synthesis at a very early stage: initiation.[4][15] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is composed of the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA.[4][16] This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.[2]

Figure 2: Mechanism of action of Linezolid in inhibiting bacterial protein synthesis.

Structure-Activity Relationship (SAR) of Morpholine-Containing Antibacterial Agents

The antibacterial activity of oxazolidinones is highly dependent on their chemical structure. The following table presents the Minimum Inhibitory Concentration (MIC) values for several morpholine-containing compounds against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Linezolid | Staphylococcus aureus | 1-4 | [4] |

| Enterococcus faecium | 1-4 | [4] | |

| Compound 12 | Micrococcus luteus | 15.6 | [17] |

| Morpholine derivative 3 | Enterococcus hirae | 3.125 | [14] |

| Morpholine derivative 4 | Various bacterial strains | 3.125-12.5 | [14] |

| 4-(Phenylsulfonyl) morpholine | E. coli, S. aureus, P. aeruginosa | >512 | [18] |

Key SAR Insights:

-

The acetamidomethyl group at the C-5 position of the oxazolidinone ring is crucial for antibacterial activity.[2]

-

Modifications to the N-aryl substituent can modulate the antibacterial spectrum and potency.

-

The morpholine ring is generally well-tolerated and contributes to favorable pharmacokinetic properties.

Experimental Protocol: In Vitro Translation Inhibition Assay

This protocol outlines a method to assess the ability of a morpholine-containing compound to inhibit bacterial protein synthesis in a cell-free system.

Materials:

-

E. coli S30 extract for in vitro translation

-

Phage MS2 RNA (or other suitable mRNA template)

-

Amino acid mixture

-

[³⁵S]-Methionine

-

Test compound (e.g., Linezolid)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures containing the S30 extract, MS2 RNA, amino acid mixture (lacking methionine), and varying concentrations of the test compound.

-

Initiate the translation reaction by adding [³⁵S]-Methionine.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding cold 10% TCA to precipitate the newly synthesized proteins.

-

Collect the precipitates on glass fiber filters and wash with 5% TCA.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition of protein synthesis for each concentration of the test compound and determine the IC50 value.[7]

Central Nervous System Applications: Modulating Neurotransmitter Levels

Morpholine-containing compounds have also found applications in the treatment of CNS disorders, such as depression. The morpholine moiety can improve a drug's ability to cross the blood-brain barrier and interact with its target in the brain.[19]

Case Study: Reboxetine (Edronax®) - A Selective Norepinephrine Reuptake Inhibitor

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of major depressive disorder.[20][21]

Mechanism of Action: Reboxetine selectively blocks the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[20][22] By inhibiting this reuptake, Reboxetine increases the concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[20] This modulation of norepinephrine levels is believed to be responsible for its antidepressant effects.[21]

Figure 3: Mechanism of action of Reboxetine at the noradrenergic synapse.

Structure-Activity Relationship (SAR) of Morpholine-Containing NRIs

The affinity of morpholine-containing compounds for the norepinephrine transporter is influenced by their stereochemistry and substitution patterns.

| Compound | Ki (nM) for NET | Reference |

| Reboxetine (racemic) | 1.1 | [15] |

| (S,S)-Reboxetine | <1.1 | [15] |

| (R)-Nisoxetine | 0.46 | [15] |

| (R)-Tomoxetine (Atomoxetine) | 5 | [15] |

| Viloxazine | 630 | [4] |

Key SAR Insights:

-

The stereochemistry of the molecule is critical for high-affinity binding to the NET. The (S,S)-enantiomer of reboxetine is more potent than the racemic mixture.[15]

-

Substitutions on the phenoxy ring can significantly alter the potency and selectivity of NET inhibition.[15]

Experimental Protocol: Norepinephrine Transporter Uptake Assay

This protocol describes a method to measure the inhibition of norepinephrine uptake by a test compound in cells expressing the norepinephrine transporter.

Materials:

-

HEK293 cells stably expressing the human norepinephrine transporter (hNET)

-

[³H]-Norepinephrine

-

Krebs-Ringer-HEPES (KRH) buffer

-

Test compound (e.g., Reboxetine)

-

Desipramine (for determining non-specific uptake)

-

Poly-D-lysine coated 24-well plates

-

Scintillation counter

Procedure:

-

Seed HEK293-hNET cells in poly-D-lysine coated 24-well plates and allow them to grow to confluency.

-

On the day of the assay, wash the cells with KRH buffer.

-

Pre-incubate the cells with varying concentrations of the test compound or vehicle control in KRH buffer for 15 minutes at room temperature.

-

Initiate the uptake by adding [³H]-Norepinephrine to each well.

-

Incubate for 10 minutes at 37°C.

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with 0.1 M NaOH.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Calculate the percent inhibition of norepinephrine uptake for each concentration of the test compound and determine the IC50 value.[21]

Synthesis of Morpholine-Containing Compounds

The versatility of the morpholine scaffold is also reflected in the numerous synthetic routes available for its incorporation into drug molecules. Below are simplified synthetic workflows for the case study compounds.

Synthesis of Gefitinib

Figure 4: A representative synthetic workflow for Gefitinib.

A common synthetic route to Gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate, which undergoes a series of reactions including alkylation, nitration, reduction, cyclization to form the quinazoline core, chlorination, and two successive amination steps to introduce the aniline and morpholine side chains.[11][23]

Synthesis of Linezolid

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Toeprinting Assays | Springer Nature Experiments [experiments.springernature.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 10. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. asianpubs.org [asianpubs.org]

- 14. CN102702125B - Chemical synthesis method for linezolid - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. - Post - Orthobullets [orthobullets.com]

- 19. US20170217911A1 - Process For Preparation Of Linezolid - Google Patents [patents.google.com]

- 20. biorxiv.org [biorxiv.org]

- 21. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

In silico modeling and docking studies of 2-Morpholin-4-ylpropanoic acid.

An In-Depth Technical Guide to the In Silico Modeling and Docking Studies of 2-Morpholin-4-ylpropanoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to engage in critical molecular interactions.[1][2] This guide provides a comprehensive, technically-grounded workflow for the in silico analysis of this compound, a representative small molecule featuring this core structure. We will navigate the entire computational pipeline, from ligand preparation and target selection to molecular docking, results interpretation, and predictive ADMET analysis. This document is intended for researchers and scientists in the field of drug development, offering both theoretical justification and practical, step-by-step protocols to ensure a robust and reproducible computational study.

Introduction: The Rationale for In Silico Analysis

Computational, or in silico, methods are indispensable in modern drug discovery.[3][4] They provide a cost-effective and rapid means to screen vast chemical libraries, predict molecular interactions, and prioritize compounds for synthesis and in vitro testing.[5][6] Molecular docking, a cornerstone of structure-based drug design (SBDD), predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule.[7][8]

This compound contains key functional groups—a tertiary amine within the morpholine ring, a carboxylic acid, and a chiral center—that can participate in a variety of non-covalent interactions such as hydrogen bonds, ionic bonds, and van der Waals forces.[6][9] Understanding how these features contribute to binding with a biological target is paramount for rational drug design.

This guide will use a practical, case-based approach. While this compound itself may not have a known specific target, the morpholine moiety is a known component of many kinase inhibitors.[10] Therefore, for the purpose of this guide, we will select the Epidermal Growth Factor Receptor (EGFR) kinase , a well-validated cancer target, to illustrate the docking workflow.

The Computational Drug Discovery Workflow

A successful in silico study follows a logical and systematic progression of steps. Each stage is critical for the validity of the final results. The overall workflow is designed to prepare the molecules, simulate their interaction, and analyze the outcome in a scientifically rigorous manner.

Figure 1: A generalized workflow for in silico molecular docking studies.

Phase 1: Ligand and Target Preparation

The quality of your input molecules directly determines the quality of the docking results. This preparation phase, while meticulous, is non-negotiable for achieving meaningful predictions.

Ligand Preparation: this compound

The goal is to generate a low-energy, 3D conformation of the ligand with correct atom types and partial charges.

Protocol 1: Ligand Preparation

-

Obtain 2D Structure: The structure of this compound can be sourced from databases like PubChem (CID: 7059243 for the (S)-isomer) or drawn using chemical sketchers like MarvinSketch or ChemDraw.[9] For this guide, we will use the SMILES string: C--INVALID-LINK--O)N1CCOCC1.

-

Generate 3D Coordinates: Use a molecular editor like Avogadro to generate a 3D structure from the SMILES string.[11]

-

Energy Minimization: This step is crucial to relieve any steric strain from the initial 3D conversion and find a stable conformation.

-

In Avogadro, use the "Auto Optimization" tool.

-

Select a robust force field suitable for small organic molecules, such as the General Amber Force Field (GAFF) or Merck Molecular Force Field (MMFF94) .[12][13] The choice of force field is critical as it dictates the potential energy calculations of the molecule.[14][15]

-

-

Assign Partial Charges: Correct charge distribution is essential for calculating electrostatic interactions. Gasteiger charges are a common and rapid method suitable for docking.

-

Save in Correct Format: Save the optimized structure in a .mol2 or .pdb file format. For use with AutoDock Vina, this will be further converted to the .pdbqt format, which includes partial charges and atom type information.

Target Selection and Preparation

Selecting an appropriate protein structure is arguably the most critical decision in a docking study.[16]

Causality Behind Target Selection:

-

Resolution: A high-resolution crystal structure (ideally < 2.5 Å) provides more accurate atomic coordinates.[17]

-

Presence of a Co-crystallized Ligand: A structure with a bound ligand helps identify the correct binding pocket and is essential for validating the docking protocol.[17]

-

Completeness: The structure should be free of missing residues or atoms in the binding site.

For this guide, we select EGFR kinase domain in complex with an inhibitor (PDB ID: 2GS2) . This structure has a good resolution (2.80 Å) and contains a bound inhibitor, which is crucial for defining the active site and for protocol validation.

Protocol 2: Protein Target Preparation

-

Download Structure: Obtain the PDB file for 2GS2 from the RCSB Protein Data Bank.

-

Clean the PDB File: The raw file contains non-essential molecules.

-

Using a molecular visualizer like PyMOL or UCSF Chimera , remove all water molecules.[18] While water can be critical for binding, standard docking protocols often perform better without explicit water molecules, which can be treated implicitly by scoring functions.[6]

-

Remove any co-solvents, ions, and all protein chains except for the one containing the binding site (Chain A in this case).

-

Isolate the co-crystallized ligand and save it to a separate file for the redocking validation step.

-

-

Prepare the Receptor for Docking: This is typically done using software like AutoDock Tools .[19]

-

Add Hydrogens: Crystal structures usually lack hydrogen atoms. Add polar hydrogens, as they are critical for hydrogen bonding.

-

Assign Charges: Compute Gasteiger charges for the protein atoms.

-

Set Atom Types: Assign AutoDock-specific atom types.

-

Save as PDBQT: Save the final prepared receptor as a receptor.pdbqt file.

-

Phase 2: Simulation and Validation

With prepared molecules, we can proceed to the docking simulation. However, we must first validate our methodology.

Self-Validation: The Redocking Protocol

Trustworthiness in a docking protocol is established by demonstrating its ability to reproduce known experimental results.[20] The most common method is "redocking."[21]

Protocol 3: Docking Validation via Redocking

-